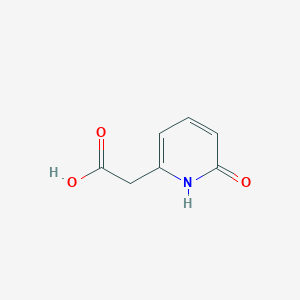

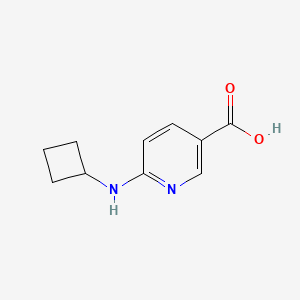

2-(6-Oxo-1,6-dihydropyridin-2-yl)acetic acid

Overview

Description

Molecular Structure Analysis

The molecular formula of “2-(6-Oxo-1,6-dihydropyridin-2-yl)acetic acid” is C7H7NO3. The InChI code is not available for this compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight is 153.14 g/mol. Unfortunately, other physical and chemical properties like solubility, density, etc., are not available in the resources.Scientific Research Applications

Xanthine Oxidase Inhibition

Xanthine oxidase (XO): is a key enzyme involved in the metabolism of purines to uric acid. Inhibiting XO can be beneficial for treating hyperuricemia and related conditions like gout. Compounds structurally related to 2-(6-Oxo-1,6-dihydropyridin-2-yl)acetic acid have shown potential as XO inhibitors . These inhibitors can prevent the formation of excess uric acid, thus providing a therapeutic strategy for managing diseases associated with hyperuricemia.

Matrix Metalloproteinases (MMPs) Modulation

MMPs are enzymes that play a crucial role in tissue remodeling and repair. However, their overexpression is linked to various pathological conditions, including arthritis and cancer. Derivatives of dihydropyridine, which share a core structure with the compound , have been evaluated for their ability to inhibit MMPs, particularly MMP-13 . This inhibition can potentially be leveraged to develop treatments for diseases where MMPs are a contributing factor.

Drug Design and Development

The dihydropyridine nucleus is a common motif in medicinal chemistry. It’s found in various pharmacologically active compounds, including calcium channel blockers. The compound could serve as a scaffold for designing new drugs. Its structure-activity relationship can be explored using techniques like 3D-QSAR , molecular docking, and pharmacophore modeling to design novel therapeutic agents .

Chemoinformatics

In silico studies, including chemoinformatics and computational chemistry, can utilize the structural information of 2-(6-Oxo-1,6-dihydropyridin-2-yl)acetic acid. By understanding its interaction with biological targets through molecular dynamics simulations and docking studies, researchers can predict the behavior of similar compounds and streamline the drug discovery process .

Synthetic Chemistry

The dihydropyridine ring system is a versatile intermediate in synthetic organic chemistry. It can undergo various transformations to yield a wide range of compounds with different biological activities. The compound can be used as a starting material or intermediate in the synthesis of more complex molecules for research purposes .

Pharmacokinetics and ADME Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for drug development. The compound’s structure can be analyzed to predict its pharmacokinetic profile, which is essential for determining its suitability as a drug candidate. Virtual screening and ADME predictions can identify potential hits for further development .

properties

IUPAC Name |

2-(6-oxo-1H-pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-5(8-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUVVIUAAGZNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653163 | |

| Record name | (6-Oxo-1,6-dihydropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937644-25-2 | |

| Record name | (6-Oxo-1,6-dihydropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B1387614.png)

![4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387621.png)

![1-{4-[(2E)-3-(3,4-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387622.png)